1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGLMSCRRLMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the conversion of the amine to its hydrochloride salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
- CAS Number : 1909336-60-2 ()
- Key Structural Difference : The trifluoromethyl group is at position 3 of the oxadiazole ring instead of position 3.
- Molecular Weight: Identical (217.58 g/mol) but distinct MDL number (MFCD28895152 vs. MFCD29055198 in the target compound) (). Safety Profile: Shares similar hazard statements (H315, H319, H335) but may differ in toxicity thresholds ().
Substituent Variation: Difluoromethyl and Cyclopentyl Derivatives
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine Hydrochloride
- CAS Number: Not explicitly provided ().
- Key Difference : Difluoromethyl (-CF₂H) replaces trifluoromethyl (-CF₃).
- Molecular Weight: ~199.5 g/mol (estimated), lower than the target compound.
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Hydrochloride
Functional Group Additions: Benzoxazolylmethyl-Substituted Analogs
Substituent-Free Analog: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine Hydrochloride
- CAS Number: Not explicitly listed ().
- Key Difference : Lacks the trifluoromethyl group entirely.
- Impact :
- Reduced electron deficiency on the oxadiazole ring, leading to lower chemical stability.
- Molecular Weight : ~149.5 g/mol (estimated), significantly lighter than the target compound.
Biological Activity
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have demonstrated that related oxadiazole derivatives possess antimicrobial properties against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Bacterial Strains |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, Escherichia coli |
| Related oxadiazole derivative | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Both pathogens |
The minimum inhibitory concentration (MIC) values indicate that the compound may exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
Research into the anticancer potential of oxadiazole derivatives has shown promising results. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
In a study evaluating various oxadiazole derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| Control (Doxorubicin) | A549 | 0.5 |
The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their efficacy against Cryptosporidium species, which are significant pathogens in immunocompromised individuals. The compound was found to have a modest potency with an EC50 value of approximately 2.1 μM in vitro.
Q & A
Q. What synthetic routes are effective for preparing 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride?
A common approach involves cyclocondensation of amidoximes with trifluoromethyl-substituted carboxylic acid derivatives. For example, POCl3-mediated activation under reflux (90°C, 3 hours) can facilitate oxadiazole ring formation, followed by amine hydrochloride salt precipitation using ammonia (pH 8–9) . Post-synthesis, recrystallization from DMSO/water (2:1) improves purity . Adjust stoichiometry (1:3 molar ratio of starting materials to POCl3) and reaction time to optimize yield.
Q. How can the compound’s structural integrity be validated?
Combine X-ray crystallography (for unambiguous confirmation of the oxadiazole ring and trifluoromethyl group orientation) with spectroscopic methods:
- NMR : Observe distinct signals for the ethanamine chain (δ 3.2–3.5 ppm for CH2, δ 1.5–2.0 ppm for NH2·HCl) and trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .
- IR : Confirm C-F stretches (1100–1200 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Q. What purification methods are recommended?
- Recrystallization : Use DMSO/water mixtures (2:1) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates; gradient elution improves separation of polar byproducts .
Q. How should the compound be stored to maintain stability?
Store at -20°C in a desiccator under inert gas (argon) to prevent hydrolysis of the oxadiazole ring. Short shelf life (<6 months) necessitates periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?
- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational isomerism in the ethanamine chain) by acquiring spectra at 25°C and -40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity between the oxadiazole and ethanamine moieties .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies improve reaction yield during scale-up?
- Catalytic Optimization : Replace POCl3 with milder agents (e.g., T3P®) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (from 3 hours to 30 minutes) and enhance regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track oxadiazole ring formation and adjust reagent addition rates .
Q. How does the trifluoromethyl group influence biological activity?
- Electron-Withdrawing Effects : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Structure-Activity Relationship (SAR) : Compare IC50 values against microbial targets (e.g., E. coli) with analogs lacking the CF3 group. Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. How can synthetic byproducts (e.g., regioisomers) be characterized and minimized?
Q. What analytical techniques quantify degradation under oxidative stress?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
